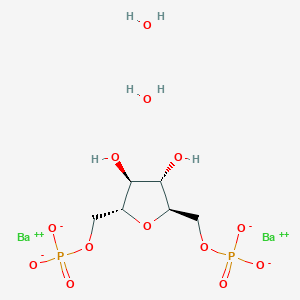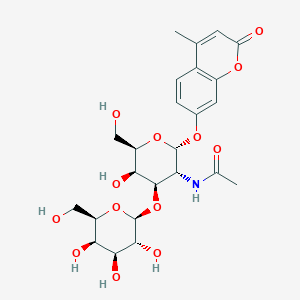
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds, such as α-D-Glucose 1,6-Diphosphate and α-D-Mannose 1,6-Diphosphate, involves a general procedure that includes the phosphorylation of fully acetylated sugar phosphates and subsequent isolation by ion exchange chromatography (Hanna & Mendicino, 1970). Similar methodologies could be adapted for the synthesis of 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt, focusing on the specific structural requirements of the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt has been studied using techniques such as negative ion mass spectrometry and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) (Christus & Madson, 2021). These studies provide insight into the atomic configuration and allow for the determination of molecular geometry, essential for understanding the compound's reactivity and interaction with biological molecules.
Chemical Reactions and Properties
2,5-Anhydro-D-mannitol has been shown to inhibit gluconeogenesis in isolated rat hepatocytes, indicating its potential as a biological regulator. The compound's ability to modify metabolic pathways underscores the importance of its chemical properties in biochemical applications (Stevens, Covey, & Dills, 1985).
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Cyclic Analogues : 2,5-Anhydroglucitol, 2,5-anhydromannitol, and their phosphate derivatives are synthesized from D-mannose or D-glucose. These compounds, including 2,5-Anhydro-D-mannitol-1,6-diphosphate, are analogues of fructofuranose and its phosphates, highlighting a methodological approach to create selectively labeled compounds for biochemical studies (Persky & Albeck, 2000).
- Fructose 1,6 Bisphosphate Aldolase Inhibitor : A derivative, 2,5-anhydro di-(hydrido)-di-phosphate-di-hydrate mannitol (glucitol), synthesized from banana fruit, has been studied as a structural analogue to known inhibitors of fructose-1,6 bisphosphate aldolase. This suggests potential applications in cancer treatment due to the structural similarity to the enzyme's substrate, offering an inexpensive method for developing treatments (Jesus’ Christus & M. Madson, 2021).
Potential Biological Applications
- Aspergillus fumigatus Mannitol-1-phosphate 5-dehydrogenase : The characterization of mannitol-1-phosphate dehydrogenase from Aspergillus fumigatus has applications in the stereoselective synthesis of protio and deuterio forms of D-mannitol 1-phosphate, showcasing a potential for further biological and biochemical research applications (Krahulec et al., 2008).
- Mannitol Production from CO2 in Cyanobacteria : The engineering of photosynthetic mannitol biosynthesis from CO2 in cyanobacteria, using genes for mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase, points to innovative approaches for sustainable mannitol production. This research demonstrates the conversion of CO2 into valuable sugar alcohols using photosynthetic organisms, indicating broad implications for biofuel and bioproduct development (Jacobsen & Frigaard, 2014).
properties
IUPAC Name |
barium(2+);[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]methyl phosphate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O11P2.2Ba.2H2O/c7-5-3(1-15-18(9,10)11)17-4(6(5)8)2-16-19(12,13)14;;;;/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14);;;2*1H2/q;2*+2;;/p-4/t3-,4-,5-,6-;;;;/m1..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQRPOQCCLORLH-YNZNHRASSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)COP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-].O.O.[Ba+2].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Ba2O13P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Anhydro-D-mannitol-1,6-diphosphate Dibarium Salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)









